molecular formula C16H17NO2 B3876834 N-(2-methoxyethyl)-4-phenylbenzamide CAS No. 88328-89-6

N-(2-methoxyethyl)-4-phenylbenzamide

Cat. No.: B3876834
CAS No.: 88328-89-6
M. Wt: 255.31 g/mol
InChI Key: SUFSBNBHOOPFGL-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-4-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyethyl group attached to the nitrogen atom and a phenyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-4-phenylbenzamide typically involves the reaction of 4-phenylbenzoic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include stirring the mixture at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyethyl)-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-Methoxyethyl)-4-phenylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

    N-(2-Methoxyethyl)-p-nitroaniline: This compound has a similar structure but with a nitro group instead of a phenyl group.

    N-(2-Acetoxyethyl)-p-nitroaniline: This compound has an acetoxyethyl group instead of a methoxyethyl group.

Uniqueness: N-(2-Methoxyethyl)-4-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its methoxyethyl group provides solubility in organic solvents, while the phenyl group contributes to its stability and reactivity in various chemical reactions .

Properties

IUPAC Name

N-(2-methoxyethyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-12-11-17-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFSBNBHOOPFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400254
Record name T6121856
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88328-89-6
Record name T6121856
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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